Cas no 2392928-61-7 (1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole)

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a boronic ester derivative of a pyrazole scaffold, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group enhances its reactivity in palladium-catalyzed transformations, while the ethyl substitution improves solubility in organic solvents. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety offers stability under ambient conditions, facilitating handling and storage. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where selective functionalization of heterocyclic systems is required. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable building block for constructing complex molecular architectures.
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole structure
2392928-61-7 structure
Product Name:1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
CAS No:2392928-61-7
MF:C12H18BF3N2O2
MW:290.089733600616
CID:6321225
PubChem ID:151565635
Update Time:2025-10-23

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
    • 2392928-61-7
    • 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole
    • QDJIEKJRIBNTNM-UHFFFAOYSA-N
    • 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
    • EN300-1706433
    • AKOS040891045
    • Inchi: 1S/C12H18BF3N2O2/c1-6-18-9(7-8(17-18)12(14,15)16)13-19-10(2,3)11(4,5)20-13/h7H,6H2,1-5H3
    • InChI Key: QDJIEKJRIBNTNM-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(B2OC(C)(C)C(C)(C)O2)N(CC)N=1)(F)F

Computed Properties

  • Exact Mass: 290.1413425g/mol
  • Monoisotopic Mass: 290.1413425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3Ų

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1706433-1g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
1g
$398.0 2023-09-20
Enamine
EN300-1706433-5g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
5g
$1157.0 2023-09-20
Enamine
EN300-1706433-10g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
10g
$1716.0 2023-09-20
Enamine
EN300-1706433-0.05g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
0.05g
$73.0 2023-09-20
Enamine
EN300-1706433-0.1g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
0.1g
$109.0 2023-09-20
Enamine
EN300-1706433-0.25g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
0.25g
$156.0 2023-09-20
Enamine
EN300-1706433-0.5g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
0.5g
$299.0 2023-09-20
Enamine
EN300-1706433-1.0g
1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7
1g
$986.0 2023-06-04
Enamine
EN300-1706433-2.5g
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7 95%
2.5g
$782.0 2023-09-20
Enamine
EN300-1706433-5.0g
1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
2392928-61-7
5g
$2858.0 2023-06-04

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole Related Literature

Additional information on 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2392928-61-7): A Comprehensive Overview

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2392928-61-7) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a trifluoromethyl group and a dioxaborolane moiety, which endow it with a wide range of applications in the development of novel pharmaceuticals and advanced materials.

The trifluoromethyl group is a well-known substituent in medicinal chemistry due to its ability to enhance the lipophilicity and metabolic stability of molecules. This group is often incorporated into drug candidates to improve their pharmacokinetic properties and biological activity. The presence of the dioxaborolane moiety, on the other hand, provides a valuable handle for further functionalization through boron-based cross-coupling reactions. These reactions are widely used in the synthesis of complex organic molecules and are essential in the development of new drugs and materials.

Recent studies have highlighted the potential of 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes and are increasingly recognized as important targets for drug discovery. The ability to modulate these interactions with high specificity and potency is crucial for developing effective therapeutic agents.

In another study, researchers explored the use of this compound as a building block for the synthesis of novel antiviral agents. The unique combination of the trifluoromethyl group and the dioxaborolane moiety allowed for the efficient construction of molecules with enhanced antiviral activity against a range of viral pathogens. This research underscores the potential of this compound in addressing emerging viral threats and developing new antiviral therapies.

Beyond its applications in medicinal chemistry, 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole has also found use in materials science. Its structural features make it an attractive candidate for the development of functional materials with tailored properties. For example, researchers have utilized this compound to synthesize polymers with improved thermal stability and mechanical strength. These materials have potential applications in various industries, including electronics and aerospace.

The synthesis of 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step procedures that leverage modern synthetic methodologies. Key steps include the formation of the pyrazole ring through cyclization reactions and the introduction of the dioxaborolane moiety via boronate ester formation. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these synthetic routes, making it easier to produce this compound on both laboratory and industrial scales.

In conclusion, 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2392928-61-7) is a highly functionalized compound with a broad range of applications in medicinal chemistry and materials science. Its unique structural features make it an invaluable tool for researchers seeking to develop novel pharmaceuticals and advanced materials. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD